1-Ethyl-1,4-diazepane
Overview
Description
1-Ethyl-1,4-diazepane is a seven-membered heterocyclic compound containing two nitrogen atoms. Its molecular formula is C7H16N2, and it has a molecular weight of 128.22 g/mol . This compound is part of the diazepane family, which is known for its diverse applications in medicinal chemistry and chemical biology .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-1,4-diazepane can be synthesized through various methods. One common approach involves the reaction of ethylenediamine with 1,4-dichlorobutane under basic conditions. The reaction typically proceeds as follows: [ \text{C}_2\text{H}_4\text{(NH}_2\text{)}_2 + \text{ClCH}_2\text{(CH}_2\text{)}_2\text{CH}_2\text{Cl} \rightarrow \text{C}_7\text{H}_16\text{N}_2 + 2\text{HCl} ]
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain a controlled temperature and pressure, typically around 100-150°C and 1-2 atm, respectively .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-1,4-diazepane undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield secondary amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, acyl chlorides
Major Products:
Oxidation: N-oxides
Reduction: Secondary amines
Substitution: N-alkylated or N-acylated derivatives
Scientific Research Applications
1-Ethyl-1,4-diazepane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: It serves as a ligand in the study of enzyme-substrate interactions and protein binding.
Medicine: It is investigated for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical agents.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-ethyl-1,4-diazepane involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the target and the context of the reaction. The pathways involved often include modulation of enzyme activity, alteration of receptor binding, and changes in cellular signaling .
Comparison with Similar Compounds
- 1,3-Dimethyl-1,4-diazepane
- 1-(2-Fluorobenzyl)-1,4-diazepane
- 1-(Cyclobutylcarbonyl)-1,4-diazepane
Comparison: 1-Ethyl-1,4-diazepane is unique due to its specific ethyl substitution at the nitrogen atom, which imparts distinct chemical and physical properties. Compared to 1,3-dimethyl-1,4-diazepane, it has a different substitution pattern that affects its reactivity and interaction with biological targets. The presence of the ethyl group also influences its solubility and stability, making it suitable for specific applications in medicinal chemistry and industrial processes .
Properties
IUPAC Name |
1-ethyl-1,4-diazepane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c1-2-9-6-3-4-8-5-7-9/h8H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWFLFGDTTKLLGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCNCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00428821 | |
Record name | 1-ethyl-1,4-diazepane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00428821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3619-73-6 | |
Record name | 1-ethyl-1,4-diazepane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00428821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-ethyl-1,4-diazepane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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